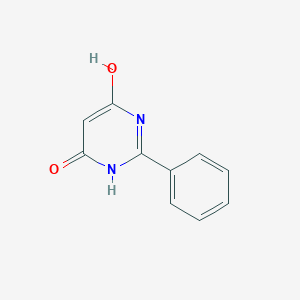

2-Phenylpyrimidine-4,6-diol

描述

Synthesis Analysis

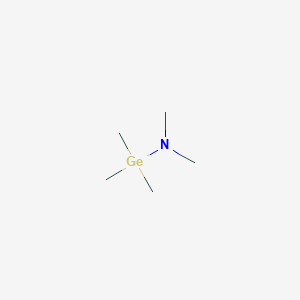

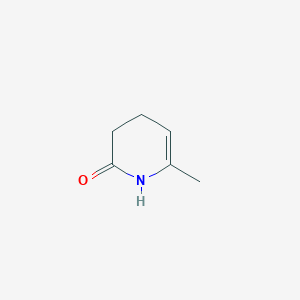

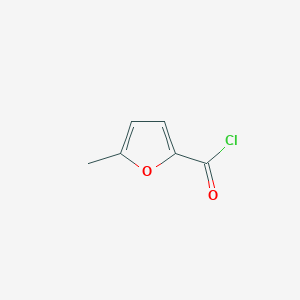

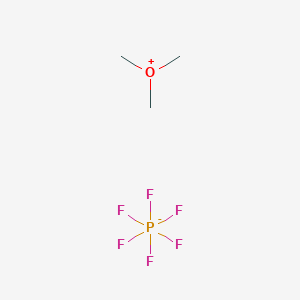

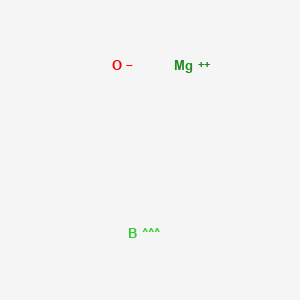

The synthesis of phenylpyrimidine derivatives, including compounds similar to 2-Phenylpyrimidine-4,6-diol, often involves multicomponent reactions that allow for the efficient assembly of the pyrimidine core. For example, the synthesis of 4-amino-5-cyano-6-phenylpyrimidines from 2-amino-1,1-dicyano-2-phenylethene showcases the versatility of nitriles in constructing the pyrimidine nucleus through reactions with N,N-dimethylformamide dimethylacetal (Mittelbach & Junek, 1980).

Molecular Structure Analysis

Molecular structure analysis of phenylpyrimidine derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography studies, such as those conducted on cyclopalladated derivatives of phenylpyrimidines, provide detailed insights into the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of their structure-activity relationships (Caygill, Hartshorn, & Steel, 1990).

Chemical Reactions and Properties

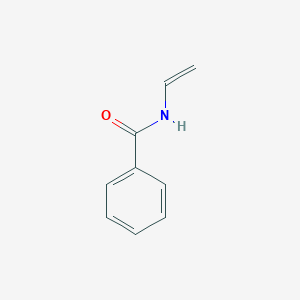

Phenylpyrimidine derivatives undergo various chemical reactions that are influenced by their unique molecular structure. The ability of these compounds to participate in hydrogen bonding and their reactivity towards nucleophiles are notable. For instance, transformations at the amino group of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine lead to the formation of N-acyl derivatives and substituted quinazolines, demonstrating the compound's versatile reactivity (Harutyunyan et al., 2020).

Physical Properties Analysis

The physical properties of 2-Phenylpyrimidine-4,6-diol, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. These properties are essential for determining the compound's suitability for various applications. Studies on similar compounds highlight the importance of crystal structure analysis in predicting the physical behavior of phenylpyrimidines (Sąsiadek et al., 2016).

Chemical Properties Analysis

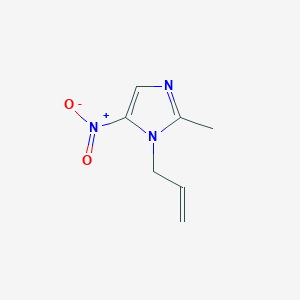

The chemical properties of 2-Phenylpyrimidine-4,6-diol, such as acidity, basicity, and reactivity towards different chemical reagents, are pivotal for its chemical behavior and potential applications. The synthesis and characterization of 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate reveal the influence of substituents on the pyrimidine ring's reactivity and highlight the compound's potential for further functionalization (Stolarczyk et al., 2018).

科学研究应用

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

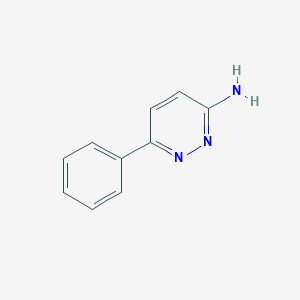

- Summary of the Application: 2-Phenylpyrimidine-4,6-diol derivatives have been designed and synthesized as novel GPR84 agonists . GPR84 is a protein that in humans is encoded by the GPR84 gene. Agonists for this receptor are being investigated for their potential to treat various human diseases.

- Methods of Application or Experimental Procedures: The specific methods of application involve high-throughput screening (HTS) to identify potential agonists . The HTS hit 1 was used as a basis for the design and synthesis of the 2-Phenylpyrimidine-4,6-diol derivatives .

- Results or Outcomes: 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC50 of 0.189 nM . These novel GPR84 agonists will provide valuable tools for the study of the physiological functions of GPR84 .

Application in Structural Biology

- Specific Scientific Field: Structural Biology .

- Summary of the Application: 2-Phenylpyrimidine-4,6-diol, also known as ZQ-16, has been used in the study of the medium-chain fatty acid-sensing receptor GPR84 . This receptor is predominantly expressed in immune cells and plays important roles in inflammation, fibrosis, and metabolism .

- Methods of Application or Experimental Procedures: Cryo-electron microscopy (cryo-EM) structures of Gαi protein-coupled human GPR84 bound to a synthetic lipid-mimetic ligand, LY237, or a putative endogenous ligand, a medium-chain fatty acid (MCFA) 3-hydroxy lauric acid (3-OH-C12), were analyzed .

- Results or Outcomes: The analysis of these two ligand-bound structures reveals a unique hydrophobic nonane tail-contacting patch, which forms a blocking wall to select MCFA-like agonists with the correct length . The structures could also facilitate rational drug discovery against inflammation and metabolic disorders targeting GPR84 .

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry .

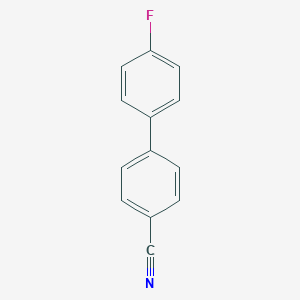

- Summary of the Application: Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which can be derived from 2-Phenylpyrimidine-4,6-diol, have been studied for their chemistry and biological significance .

- Methods of Application or Experimental Procedures: The study includes synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

- Results or Outcomes: The compounds have been applied on a large scale in the medical and pharmaceutical fields .

安全和危害

属性

IUPAC Name |

4-hydroxy-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDXDRUHQKVYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286860 | |

| Record name | 2-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyrimidine-4,6-diol | |

CAS RN |

13566-71-7 | |

| Record name | 13566-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

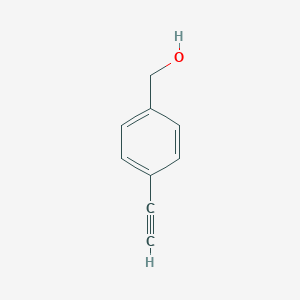

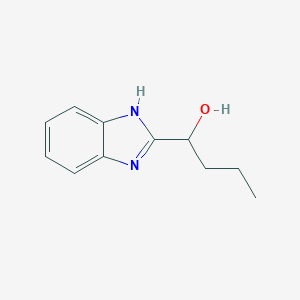

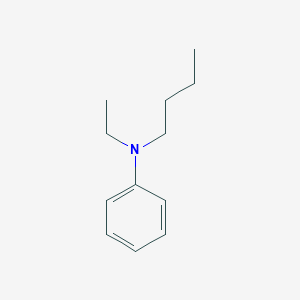

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。